molecular formula C8H11N3O5 B1593613 2'-Deoxy-6-azauridine CAS No. 20500-29-2

2'-Deoxy-6-azauridine

Cat. No. B1593613
CAS RN: 20500-29-2
M. Wt: 229.19 g/mol
InChI Key: MDYXMIBUOJQPHR-UHFFFAOYSA-N
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Description

2’-Deoxy-6-azauridine is a useful organic compound for research related to life sciences . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis for Potential Antitumor/Antiviral Agents

2'-Deoxy-6-azauridine has been involved in the synthesis of various nucleoside analogues, which have potential applications as antitumor and antiviral agents. For instance, 2'-Deoxy-2'-methylene-6-azauridine and related compounds were synthesized and tested for cytotoxicity against tumor cell lines and antiviral activity against HIV-1, HSV-1, and HSV-2 (Liu et al., 1999).

Inhibitory Mechanism in RNA and DNA Synthesis

6-Azauridine, a derivative, is known to interrupt the biosynthesis of pyrimidine nucleotides, inhibiting bacterial reproduction and tumor growth in animals. This property has been used in the experimental treatment of human leukemia and solid tumors (Fallon et al., 1961).

Inhibition of RNA Synthesis in Cell Cultures

Selective inhibition of RNA synthesis in mastocytoma cells in culture has been achieved using a combination of 6-azauridine and DNA precursors, indicating potential for targeted cancer treatments (Burki, 1971).

Metabolism and Molecular Structure Studies

The metabolism and molecular structure of 6-azauridine-5′-phosphate, an active form of 6-azauridine used in leukemia treatment, have been studied to understand its functional mechanism, contributing to the knowledge base for developing new antileukemic agents (Saenger & Suck, 1973).

Antibacterial Activity

Recent studies have explored the antibacterial activity of 2'-deoxy-6-azauridine derivatives, highlighting its potential as a novel class of antibacterial agents, particularly against drug-resistant strains of bacteria (Negrya et al., 2019).

Safety and Hazards

The safety data sheet for 6-Azauridine, a related compound, indicates that it is suspected of causing cancer and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The emergence of new drug-resistant strains of bacteria necessitates the development of principally new antibacterial agents. One of the novel classes of antibacterial agents is nucleoside analogs . The use of nucleoside derivatives as drugs is very attractive . Future research may focus on developing new nucleoside analogs that can act on new targets and be active against resistant strains of pathogens .

properties

IUPAC Name

2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYXMIBUOJQPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942676
Record name 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-6-azauridine

CAS RN

20500-29-2
Record name 6-Azauridine deoxyribonucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020500292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-6-azauridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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